Cochinmicin IV

Description

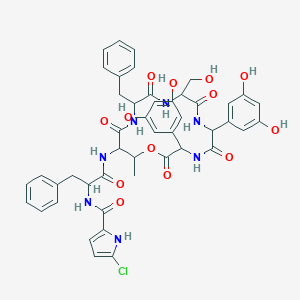

Cochinmicin IV is a cyclodepsipeptide natural product belonging to the cochinmicin family, which includes structurally related compounds such as cochinmicin I, II, III, and VI. Cochinmicins are primarily biosynthesized by Microbispora spp. via non-ribosomal peptide synthetases (NRPS) and are characterized by the presence of dihydroxyphenylglycine (Dpg) residues, which are critical for their bioactivity . These compounds exhibit diverse pharmacological properties, including endothelin receptor antagonism and quorum-sensing inhibition (QSI), making them candidates for treating cardiovascular diseases and bacterial infections .

Properties

CAS No. |

146874-41-1 |

|---|---|

Molecular Formula |

C46H46ClN7O13 |

Molecular Weight |

940.3 g/mol |

IUPAC Name |

N-[1-[[12-benzyl-3,6-bis(3,5-dihydroxyphenyl)-9-(hydroxymethyl)-16-methyl-2,5,8,11,14-pentaoxo-1-oxa-4,7,10,13-tetrazacyclohexadec-15-yl]amino]-1-oxo-3-phenylpropan-2-yl]-5-chloro-1H-pyrrole-2-carboxamide |

InChI |

InChI=1S/C46H46ClN7O13/c1-23-37(52-42(62)34(15-25-10-6-3-7-11-25)49-40(60)32-12-13-36(47)48-32)44(64)50-33(14-24-8-4-2-5-9-24)41(61)51-35(22-55)43(63)53-38(26-16-28(56)20-29(57)17-26)45(65)54-39(46(66)67-23)27-18-30(58)21-31(59)19-27/h2-13,16-21,23,33-35,37-39,48,55-59H,14-15,22H2,1H3,(H,49,60)(H,50,64)(H,51,61)(H,52,62)(H,53,63)(H,54,65) |

InChI Key |

IGUQVVLOCYHROT-UHFFFAOYSA-N |

SMILES |

CC1C(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)O1)C2=CC(=CC(=C2)O)O)C3=CC(=CC(=C3)O)O)CO)CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NC(=O)C6=CC=C(N6)Cl |

Canonical SMILES |

CC1C(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)O1)C2=CC(=CC(=C2)O)O)C3=CC(=CC(=C3)O)O)CO)CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NC(=O)C6=CC=C(N6)Cl |

Synonyms |

cochinmicin IV |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The cochinmicin family shares structural and functional similarities with other cyclodepsipeptides and glycopeptide antibiotics. Below is a detailed comparison:

Structural Features

| Compound | Core Structure | Key Residues | Biosynthetic Pathway |

|---|---|---|---|

| Cochinmicin I | Cyclodepsipeptide | D-Dpg ×2, L-Leu, D-Ala, D-Ser | NRPS (5-module assembly) |

| Cochinmicin II | Cyclodepsipeptide | L-Dpg, D-Dpg, L-Leu, D-Ala, D-Ser | NRPS |

| Cochinmicin III | Cyclodepsipeptide | D-Dpg ×2, L-Leu, D-Ala, D-Ser | NRPS |

| Cochinmicin IV* | Cyclodepsipeptide (inferred) | Likely Dpg-rich with β-hydroxy acids | NRPS (hypothesized) |

| Arylomycin A/B | Linear lipopeptide | Chlorinated phenylglycine, fatty acid | Hybrid NRPS-PKS |

| Xanthostatin | Cycloheptapeptide | L-Dpg, L-Val, D-Ala | NRPS |

| Vancomycin | Glycopeptide | Cross-linked Dpg, heptapeptide core | NRPS with oxidative crosslinking |

Note: this compound’s structure is hypothesized based on its family’s conserved features .

Therapeutic Potential

- Cochinmicins: Primarily explored for cardiovascular applications (e.g., hypertension, renal failure) due to endothelin antagonism .

- Arylomycins : Broad-spectrum antibiotics targeting multidrug-resistant pathogens .

Key Research Findings and Challenges

Racemization Challenge : Dpg residues in cochinmicins are prone to racemization during synthesis, complicating total synthesis efforts. Cochinmicin I’s total synthesis required chiral auxiliaries to preserve stereochemistry .

Structural-Activity Relationship (SAR) : The number and configuration of Dpg residues determine receptor affinity. Cochinmicin II (mixed L/D-Dpg) shows reduced ET-A receptor binding compared to cochinmicin I (D-Dpg ×2) .

Diversification Potential: Non-natural analogs like cochinmicin VI (modified β-hydroxy acid) exhibit novel bioactivity, highlighting opportunities for engineering .

Q & A

Q. What are the primary methodologies for isolating and purifying Cochinmicin IV from natural sources, and how do extraction solvents influence yield?

- Methodological Answer: Isolation typically involves solvent extraction (e.g., methanol, ethyl acetate) followed by chromatographic techniques such as HPLC or column chromatography. Yield optimization requires solvent polarity matching with the compound’s solubility profile. For example, polar solvents like methanol may extract higher quantities but require subsequent purification to remove co-eluting impurities. Validate purity using NMR (¹H/¹³C) and mass spectrometry .

Q. How can researchers confirm the structural identity of this compound when discrepancies arise between theoretical and experimental spectral data?

- Methodological Answer: Cross-validate spectral data (e.g., NMR, IR, HRMS) with computational tools like density functional theory (DFT) for NMR chemical shift predictions. Address contradictions by re-examining sample preparation (e.g., solvent effects, pH) or exploring stereochemical variations. Collaborative verification with independent labs is recommended .

Q. What in vitro assays are most suitable for preliminary assessment of this compound’s bioactivity, and how should controls be designed?

- Methodological Answer: Use cell-based assays (e.g., MTT for cytotoxicity) with positive controls (e.g., doxorubicin) and solvent-only negative controls. Ensure replicates (n ≥ 3) to account for plate-to-plate variability. Include dose-response curves to calculate IC₅₀ values, and validate specificity via kinase inhibition profiling .

Advanced Research Questions

Q. How should researchers design experiments to resolve conflicting reports about this compound’s mechanism of action across different cell lines?

- Methodological Answer: Employ multi-omics approaches (transcriptomics, proteomics) to identify cell-line-specific pathways. Use CRISPR-Cas9 knockouts to validate target genes. Statistical analysis (ANOVA with post-hoc tests) should account for variability in cell culture conditions (e.g., hypoxia, serum concentration) .

Q. What strategies mitigate off-target effects in in vivo models when studying this compound’s therapeutic potential?

- Methodological Answer: Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to optimize dosing schedules. Incorporate tissue-specific biodistribution studies (e.g., radiolabeled this compound) and toxicity screens (ALT/AST for liver function). Employ isogenic animal models to control for genetic variability .

Q. How can researchers address reproducibility challenges in synthesizing this compound analogs with modified side chains?

- Methodological Answer: Document reaction conditions exhaustively (temperature, catalyst loading, solvent ratios) and share raw data via repositories like Zenodo. Use machine learning (e.g., Bayesian optimization) to predict optimal synthetic routes. Validate reproducibility through round-robin testing across labs .

Data Analysis and Interpretation

Q. What statistical frameworks are appropriate for analyzing dose-dependent synergistic effects of this compound in combination therapies?

Q. How should researchers handle contradictory results between in vitro and in vivo efficacy studies of this compound?

- Methodological Answer: Investigate bioavailability differences using LC-MS/MS to measure plasma concentrations. Conduct ex vivo histopathology to assess tissue penetration. Meta-analysis of preclinical datasets (e.g., using RevMan) can identify confounding variables like animal strain or administration route .

Ethical and Reporting Standards

Q. What criteria define rigorous preclinical evidence for advancing this compound to clinical trials?

- Methodological Answer: Follow ARRIVE 2.0 guidelines for animal studies, including power analysis and randomization. Publish negative results to avoid publication bias. Include pharmacokinetic data (Cmax, AUC) and toxicity thresholds in supplementary materials .

Q. How can researchers ensure compliance with FAIR principles when sharing this compound datasets?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.